molecular formula C11H20Cl2N4O B13288289 4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride

Cat. No.: B13288289
M. Wt: 295.21 g/mol
InChI Key: YXKHGLZCSHUJQZ-UHFFFAOYSA-N
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Description

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4O. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidin-2-one core, followed by the introduction of the aminomethyl and imidazolyl groups. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and imidazolyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride can be compared with other similar compounds such as:

  • 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride
  • 4-(aminomethyl)-1-ethyl-5-(1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride

These compounds share similar structural features but differ in the substitution pattern on the pyrrolidin-2-one core. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H20Cl2N4O

Molecular Weight

295.21 g/mol

IUPAC Name

4-(aminomethyl)-1-ethyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C11H18N4O.2ClH/c1-3-15-9(16)6-8(7-12)10(15)11-13-4-5-14(11)2;;/h4-5,8,10H,3,6-7,12H2,1-2H3;2*1H

InChI Key

YXKHGLZCSHUJQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CC1=O)CN)C2=NC=CN2C.Cl.Cl

Origin of Product

United States

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